molecular formula C19H28O3 B149917 (8)-Shogaol CAS No. 36700-45-5

(8)-Shogaol

Cat. No. B149917
CAS RN: 36700-45-5
M. Wt: 276.4 g/mol
InChI Key: LGZSMXJRMTYABD-MDZDMXLPSA-N
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Description

Shogaol is a pungent and bitter tasting compound found in ginger, and is a major component of the essential oil of ginger root. It is a member of the gingerol family, which are volatile compounds that are responsible for the characteristic aroma and flavor of ginger root. Shogaol is known to have a wide range of biological activities, and is of increasing interest to scientists and researchers for its potential therapeutic applications.

Scientific Research Applications

Antioxidant Activity

8-Shogaol has been found to have significant antioxidant activity . The formation of 8-Shogaol increases when ginger is dried using hot air drying (HAD) method, and this method has been found to enhance the antioxidant activity of the ginger .

Antimicrobial Activity

8-Shogaol also exhibits antimicrobial activity . It has been found that ginger treated with HAD exhibits potent antimicrobial activity with lower minimum inhibition concentration (MIC) value against bacteria strains .

Anti-Biofilm and Anti-Adhesive Effects

Research has shown that 8-Shogaol has anti-biofilm and anti-adhesive effects . This makes it a potential candidate for the development of new drugs to treat infections caused by biofilm-forming bacteria.

Anti-Cancer Properties

8-Shogaol has been found to have anti-cancer properties . Many studies have revealed its therapeutic applications in the therapy of cancer .

Anti-Diabetic Effects

8-Shogaol has been found to have anti-diabetic effects . It has been used in the treatment of diabetes .

Anti-Nausea and Anti-Emetic Effects

8-Shogaol has been found to have anti-nausea and anti-emetic effects . It acts on the 5-HT3 receptor ion-channel complex, by binding to a modulatory site .

Anti-Inflammatory Properties

8-Shogaol has been found to have anti-inflammatory properties . It has been used in the treatment of conditions like rheumatoid arthritis .

Neuroprotective Effects

8-Shogaol has been found to have neuroprotective effects . It has been used in the treatment of neurological conditions like Alzheimer’s disease .

properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZSMXJRMTYABD-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8)-Shogaol

CAS RN

36700-45-5, 104186-07-4
Record name (E)-1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4IK2HCNT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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